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Compound of Interest

Compound Name:
(1-methyl-1H-pyrazole-3,4-

diyl)dimethanol

CAS No.: 1056039-91-8

Cat. No.: B3045366 Get Quote

Executive Summary: The Bifunctional Scaffold
In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold," ubiquitous in FDA-

approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, the specific subclass of

pyrazole dimethanol (3,5-bis(hydroxymethyl)-1H-pyrazole) derivatives offers a unique strategic

advantage: bifunctionality.

Unlike mono-substituted pyrazoles, the dimethanol variant provides two symmetrical primary

alcohol handles. These serve two critical roles in drug design:

Physicochemical Modulation: The hydroxyl groups significantly lower logP, enhancing

solubility and allowing interactions with the solvent front in ATP-binding pockets.

Macrocyclization Vectors: The 3,5-positions allow for the attachment of "stapling" linkers,

converting linear kinase inhibitors into highly selective macrocycles that discriminate

between homologous kinases (e.g., BMPR2 vs. other TKL family members).

Structural Chemistry & Properties[1][2]
Tautomerism and Binding Modes
The 3,5-bis(hydroxymethyl)pyrazole scaffold exists in dynamic equilibrium between two

tautomeric forms. In the context of kinase binding, the pyrazole nitrogen typically acts as a
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hydrogen bond donor/acceptor pair with the kinase "hinge" region (e.g., interacting with the

backbone of residues like Glu or Met).

H-Bond Donor (NH): Binds to the backbone carbonyl of the hinge residue.

H-Bond Acceptor (N:): Binds to the backbone amide nitrogen.

Hydroxymethyl Groups (-CH₂OH): These extend towards the solvent-exposed regions or

form specific H-bonds with polar residues (e.g., Lys, Asp) near the gatekeeper region.

Solubility Enhancement
Replacing methyl groups (as seen in 3,5-dimethylpyrazole) with hydroxymethyl groups

transforms the lipophilicity profile.

3,5-Dimethylpyrazole: logP ≈ 1.5 (Lipophilic)

3,5-Bis(hydroxymethyl)pyrazole: logP ≈ -0.8 (Hydrophilic)

Impact: This modification is a standard "solubility fix" in lead optimization, reducing protein

binding and improving metabolic stability by preventing oxidation of methyl groups (since

they are already oxidized).

Synthetic Strategies
The synthesis of pyrazole dimethanol derivatives is robust, typically proceeding through the

oxidation of commercially available 3,5-dimethylpyrazole followed by reduction.

Core Synthetic Pathway
The most reliable route involves the formation of the dimethyl pyrazole-3,5-dicarboxylate

intermediate, followed by hydride reduction.

Step 1: Oxidation 3,5-Dimethylpyrazole is oxidized using Potassium Permanganate (

) to yield Pyrazole-3,5-dicarboxylic acid, which is then esterified.

Step 2: Reduction The diester is reduced using Lithium Aluminum Hydride (
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) or Diisobutylaluminum hydride (DIBAL-H) to yield the diol.

Visualization: Synthetic Workflow

3,5-Dimethylpyrazole Oxidation
(KMnO4, H2O, Reflux) Pyrazole-3,5-dicarboxylic Acid Esterification

(MeOH, H2SO4) Dimethyl Pyrazole-3,5-dicarboxylate Reduction
(LiAlH4, THF, 0°C)

3,5-Bis(hydroxymethyl)pyrazole
(Target Diol)

Click to download full resolution via product page

Caption: Step-wise synthesis of 3,5-bis(hydroxymethyl)pyrazole from 3,5-dimethylpyrazole.

Medicinal Chemistry Applications
Case Study: Macrocyclic Kinase Inhibitors (BMPR2
Targeting)
One of the most powerful applications of the pyrazole dimethanol scaffold is in the synthesis of

macrocyclic kinase inhibitors. Linear pyrazole inhibitors often suffer from poor selectivity

(promiscuity).

Mechanism of Action:

Hinge Binding: The pyrazole core binds to the ATP pocket.

Cyclization: The two hydroxymethyl groups are converted to electrophiles (e.g., -CH₂Cl) and

reacted with a diamine or dithiol linker.

Selectivity: The resulting macrocyclic ring creates a rigid conformation that clashes with the

non-conserved regions of off-target kinases, while perfectly fitting the target (e.g., BMPR2).

Reference:Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting

BMPR2 (See Ref 1).

Visualization: Macrocyclization Logic
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3,5-Bis(hydroxymethyl)pyrazole

Activation
(SOCl2 or MsCl)

3,5-Bis(chloromethyl)pyrazole

Linker Addition
(H2N-R-NH2)

Macrocyclic Kinase Inhibitor
(Restricted Conformation)
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Caption: Conversion of the diol scaffold into a rigid macrocyclic kinase inhibitor.

Experimental Protocols
Protocol A: Synthesis of Dimethyl 1H-pyrazole-3,5-
dicarboxylate
This protocol establishes the diester precursor.[1]

Reagents: 3,5-Dimethylpyrazole (10 g, 0.104 mol),

(66 g, 0.416 mol), Water (500 mL).

Procedure:

Suspend 3,5-dimethylpyrazole in water and heat to 80°C.
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Add

portion-wise over 2 hours (Caution: Exothermic).

Reflux for 4 hours. Filter hot to remove

.

Acidify filtrate with conc. HCl to pH 1. Collect the white precipitate (Dicarboxylic acid).

Reflux the acid in dry Methanol (200 mL) with catalytic

for 12 hours.

Concentrate and crystallize to yield the dimethyl ester.

Validation:

H NMR (DMSO-d

) should show a singlet at ~3.8 ppm (methoxy groups) and a singlet at ~7.3 ppm (pyrazole
CH).

Protocol B: Reduction to 3,5-Bis(hydroxymethyl)-1H-
pyrazole
This protocol yields the target dimethanol scaffold.

Reagents: Dimethyl 1H-pyrazole-3,5-dicarboxylate (2.0 g, 10.8 mmol),

(1.0 g, 26 mmol), Anhydrous THF (50 mL).

Procedure:

Setup: Flame-dried flask under Argon atmosphere.

Suspend

in THF at 0°C.

Add the diester (dissolved in THF) dropwise over 30 mins.
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Allow to warm to Room Temperature (RT) and stir for 4 hours.

Quench: Cool to 0°C. Add sequentially: 1 mL water, 1 mL 15% NaOH, 3 mL water (Fieser

workup).

Filter the granular precipitate. Dry the filtrate over

and concentrate.

Yield: ~85% as a white solid.

Storage: Store at -20°C; hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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